molecular formula C14H22ClNO B352966 N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide CAS No. 141104-05-4

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide

Cat. No. B352966
CAS RN: 141104-05-4
M. Wt: 255.78g/mol
InChI Key: WKYMLOXQWMPBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” is a chemical compound with the CAS Number: 141104-05-4 . It has a molecular weight of 255.79 . It is available in powder form .


Synthesis Analysis

The synthesis of adamantane-containing amines, such as “this compound”, has been optimized using the Chan–Lam reaction . This involves reacting adamantane-containing amines and diamines with p-tolylboronic acid under specific conditions . The yield of the target products can reach up to 74% from the monoamines and 66% from the diamines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C14H22ClNO . The InChI key for this compound is WKYMLOXQWMPBKY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Chan–Lam reaction is a significant method for C sp 2–N bond formation, which is based on the copper (II)-catalyzed reaction of amines with arylboronic acids . This reaction is commonly performed between arylboronic acids or their analogues and primary aromatic amines .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 512.8±19.0 °C at 760 mmHg, and a flash point of 315.4±6.5 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 6.13 .

Scientific Research Applications

Synthesis and Structural Basis

Researchers have developed methods to synthesize new polyfunctional derivatives using N-[(adamantan-1-yl)alkyl]-acetamides as starting materials. These derivatives serve as building blocks for creating conformationally restricted peptidomimetics, highlighting their utility in designing novel compounds with specific biological activities (E. Ivleva, I. Tkachenko, Y. Klimochkin, 2016).

Biomedical Applications

Adamantane derivatives, including N-(1-Adamantyl)acetamide and its analogs, have been foundational in the synthesis of aminoadamantanes. These compounds possess antimicrobial and antiviral activities, used in treatments for influenza, herpes, and pneumonia. They also play a role in synthesizing drugs for Parkinson’s disease treatment, showcasing their significant impact on medicinal chemistry (R. Khusnutdinov et al., 2011).

Anticancer and Antimicrobial Properties

A study on adamantylated pyrimidines, synthesized from 3-(adamantan-1-yl)-3-oxopropionic acid and various reactants, demonstrated significant anticancer and antimicrobial properties. This suggests a promising avenue for developing new therapeutic agents based on adamantane derivatives (Barbara Orzeszko et al., 2004).

Chemical Properties and Interactions

Research on N-(1-Adamantyl)acetamide methanol-water solvate has provided insights into its hydrogen bonding and molecular interactions. Understanding these properties is crucial for developing pharmaceuticals and materials science applications, as they can influence solubility, stability, and reactivity (S. Kashino et al., 1998).

Antitubercular Activity

Novel 1,2,3-triazole-adamantylacetamide hybrids have been evaluated for their antitubercular activity, showing significant potential against Mycobacterium tuberculosis. This research underscores the versatility of adamantane derivatives in combating infectious diseases (Dinesh Addla et al., 2014).

Safety and Hazards

The safety information for “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” indicates that it has GHS05 and GHS07 pictograms . The signal word for this compound is “Danger” and it has hazard statements H315, H318, and H335 .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMLOXQWMPBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.